molecular formula C16H21N3O4S B2825839 N-(1-Methylsulfonylpiperidin-4-yl)-4-(prop-2-enoylamino)benzamide CAS No. 2361799-83-7

N-(1-Methylsulfonylpiperidin-4-yl)-4-(prop-2-enoylamino)benzamide

Cat. No. B2825839
CAS RN: 2361799-83-7
M. Wt: 351.42
InChI Key: JEPIVFPPFXFMQX-UHFFFAOYSA-N
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Description

N-(1-Methylsulfonylpiperidin-4-yl)-4-(prop-2-enoylamino)benzamide, commonly known as MP-10, is a small molecule inhibitor that has shown promising results in scientific research applications. It is a synthetic compound that was first synthesized in 2007 and has since been studied extensively due to its potential as a therapeutic agent. The purpose of

Mechanism of Action

The mechanism of action of MP-10 involves the inhibition of a protein known as heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of other proteins, many of which are involved in cancer cell growth and survival. By inhibiting HSP90, MP-10 disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
MP-10 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, MP-10 has been shown to inhibit the growth of blood vessels, which could make it useful in the treatment of diseases such as macular degeneration. Additionally, MP-10 has been shown to have an effect on the immune system, which could make it useful in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of MP-10 as a research tool is its specificity for HSP90. This allows researchers to study the function of HSP90 and its associated proteins in a controlled manner. However, one limitation of MP-10 is its relatively low potency, which can make it difficult to achieve the desired effects in some experiments.

Future Directions

There are a number of potential future directions for research on MP-10. One area of interest is the development of more potent analogs of MP-10 that could be used in cancer treatment. Additionally, researchers are interested in studying the effects of MP-10 on other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in studying the effects of MP-10 on the immune system, particularly in the context of cancer immunotherapy.

Synthesis Methods

The synthesis of MP-10 involves a multi-step process that begins with the reaction of 4-chloro-3-nitrobenzoic acid with N-methylpiperazine to form 4-chloro-3-nitrobenzoyl-N-methylpiperazine. This intermediate is then reacted with sodium methoxide to form N-methyl-4-(methoxycarbonyl)piperazin-1-yl)-3-nitrobenzamide. The final step involves the reaction of this intermediate with prop-2-enoyl chloride and sodium hydride to produce MP-10.

Scientific Research Applications

MP-10 has been studied extensively for its potential as a therapeutic agent in a variety of scientific research applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, MP-10 has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(1-methylsulfonylpiperidin-4-yl)-4-(prop-2-enoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-3-15(20)17-13-6-4-12(5-7-13)16(21)18-14-8-10-19(11-9-14)24(2,22)23/h3-7,14H,1,8-11H2,2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPIVFPPFXFMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Methylsulfonylpiperidin-4-yl)-4-(prop-2-enoylamino)benzamide

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